molecular formula C11H11N3O B3319983 2-Methoxy-3,4'-bipyridin-2'-amine CAS No. 1192814-85-9

2-Methoxy-3,4'-bipyridin-2'-amine

Cat. No.: B3319983
CAS No.: 1192814-85-9
M. Wt: 201.22
InChI Key: DXZLXKWCQCYQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Biological Activity

2-Methoxy-3,4'-bipyridin-2'-amine is an organic compound notable for its bipyridine structure, which consists of two pyridine rings connected by a single bond. Its unique molecular features include a methoxy group and an amine group, contributing to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}N2_2O
  • Molecular Weight : Approximately 215.25 g/mol
  • Structural Features :
    • Two pyridine rings
    • Methoxy group (-OCH₃)
    • Amino group (-NH₂)

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Compounds with similar structures have shown efficacy against various microbial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .
  • Anti-inflammatory Effects : Some derivatives of bipyridine compounds have demonstrated anti-inflammatory properties, which may be relevant for therapeutic applications in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : Interaction studies suggest that the compound binds to specific biological receptors and enzymes, modulating their activity and influencing cellular pathways.
  • Inhibition of Protein-Protein Interactions (PPIs) : Similar compounds have been shown to disrupt critical PPIs involved in cancer progression, such as the ELF3-MED23 interaction, leading to reduced HER2 levels in gastric cancer cells .
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its anticancer effects.

Anticancer Activity

A study investigated the effects of a related compound on HER2-positive gastric cancer cells. The results indicated that the compound significantly reduced HER2 protein levels and induced apoptosis through the inhibition of ELF3-MED23 PPI. This highlights the potential of bipyridine derivatives in targeting aggressive cancer types .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of bipyridine derivatives. It was found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests a promising avenue for developing new antimicrobial agents based on this structural framework.

Comparative Analysis

Compound NameBiological ActivityUnique Mechanism
This compoundAntimicrobial, AnticancerDisruption of ELF3-MED23 PPI
2,2'-BipyridineCoordination chemistryCommon ligand
3-Amino-2-pyridineVaries (depends on substituents)Different biological activities

Properties

IUPAC Name

4-(2-methoxypyridin-3-yl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-11-9(3-2-5-14-11)8-4-6-13-10(12)7-8/h2-7H,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZLXKWCQCYQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C2=CC(=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4-bromopyridin-2-amine (0.5 g, 2.8 mmol), 2-methoxypyridin-3-ylboronic acid (0.52 g, 3.4 mmol) in DMF (25 mL) was added 1N sodium carbonate (10 mL, 2.3 mmol), followed by 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (0.21 g, 0.26 mmol). The reaction mixture was stirred for 3 hours at 85° C. and then cooled to room temperature. The product was extracted with ethyl acetate (2×50 mL), dried with MgSO4, filtered, and concentrated in vacuo. The crude product was purified by chromotography (Biotage: 100 to 90/10% ethyl acetate-ethyl acetate/methanol) to yield 2-methoxy-3,4′-bipyridin-2′-amine (0.53 g, 2.63 mmol, 93% yield) as a brown powder. The product was taken directly to the next step.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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